molecular formula C10H14N2OS B14834928 5-Cyclopropoxy-N-methyl-3-(methylthio)pyridin-2-amine

5-Cyclopropoxy-N-methyl-3-(methylthio)pyridin-2-amine

Cat. No.: B14834928
M. Wt: 210.30 g/mol
InChI Key: XTNDFVQSINKVQS-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfanyl group, and a pyridin-2-amine core structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine is unique due to the presence of both the cyclopropoxy and N-methyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and binding affinity in various chemical and biological contexts.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-3-methylsulfanylpyridin-2-amine

InChI

InChI=1S/C10H14N2OS/c1-11-10-9(14-2)5-8(6-12-10)13-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

XTNDFVQSINKVQS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)OC2CC2)SC

Origin of Product

United States

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